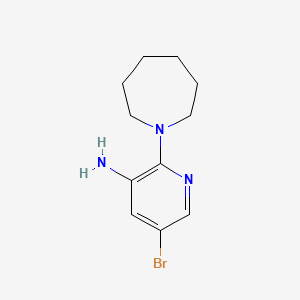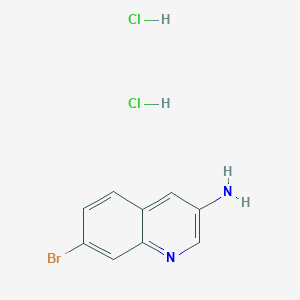![molecular formula C11H8BrNO2S B1373450 [2-(2-Bromophenyl)-1,3-thiazol-4-yl]essigsäure CAS No. 1094456-17-3](/img/structure/B1373450.png)
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]essigsäure
Übersicht
Beschreibung
“[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1094456-17-3 . It has a molecular weight of 298.16 . The IUPAC name for this compound is [2- (2-bromophenyl)-1,3-thiazol-4-yl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8BrNO2S/c12-9-4-2-1-3-8 (9)11-13-7 (6-16-11)5-10 (14)15/h1-4,6H,5H2, (H,14,15) . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.Wissenschaftliche Forschungsanwendungen
Synthese von 8-Methoxy-2-Tetralon
Diese Verbindung wurde als Ausgangsreagenz bei der Synthese von 8-Methoxy-2-Tetralon verwendet . Tetralone sind eine Art chemischer Verbindung, die in verschiedenen chemischen Reaktionen verwendet wird und Anwendungen in der Pharmaindustrie und anderen Industrien hat.
Herstellung von Di- und Trisubstituierten 2-Oxopiperazinen
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]essigsäure wurde auch bei der Herstellung von di- und trisubstituierten 2-Oxopiperazinen verwendet . Oxopiperazine sind eine Klasse organischer Verbindungen, die einen Piperazinring enthalten, und sie werden bei der Synthese verschiedener Pharmazeutika verwendet.
Safety and Hazards
The safety information for this compound indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid” were not found in the search results, research into thiazole compounds is ongoing due to their diverse biological activities . Further studies could explore the potential applications of these compounds in various fields, including medicine and pharmacology.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Biochemische Analyse
Biochemical Properties
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The compound’s bromophenyl group allows it to form stable interactions with biomolecules, enhancing its biochemical efficacy .
Cellular Effects
The effects of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of antioxidant activity .
Dosage Effects in Animal Models
The effects of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, it can cause toxic effects, including liver damage and altered metabolic function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of various metabolites in the cell. These interactions underscore its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for biomolecules .
Subcellular Localization
The subcellular localization of [2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid is critical for its activity. It is often found in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Eigenschaften
IUPAC Name |
2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVQRALNUQHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


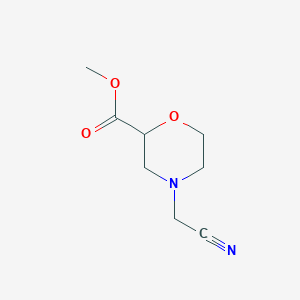

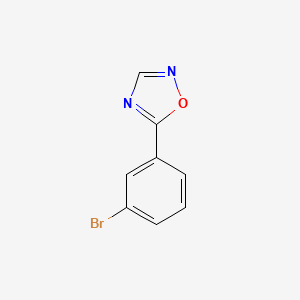
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)
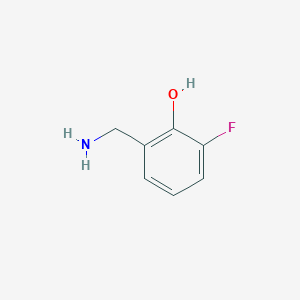
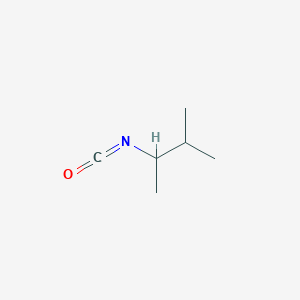
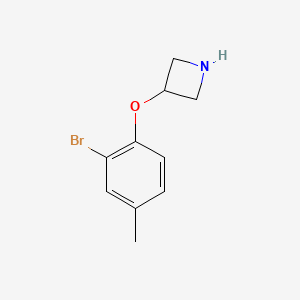


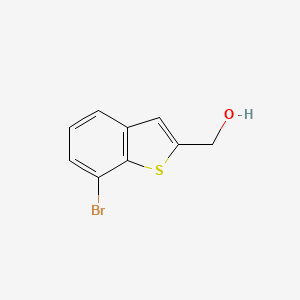
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)

